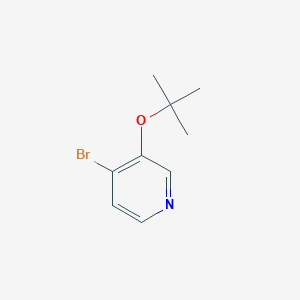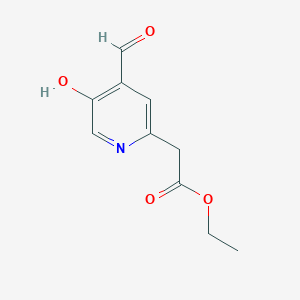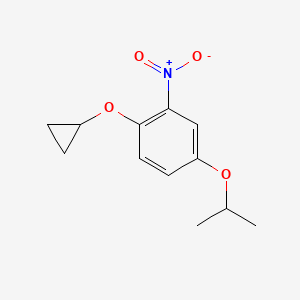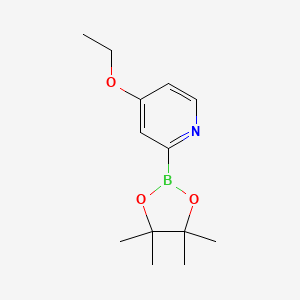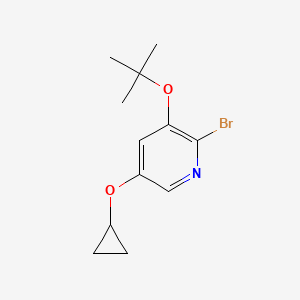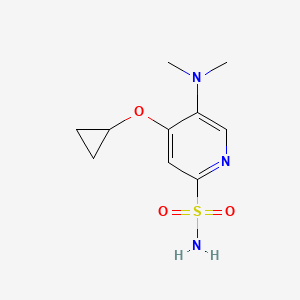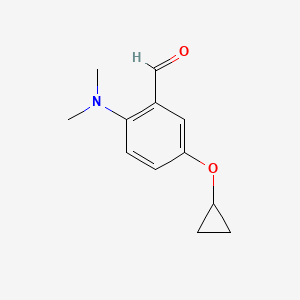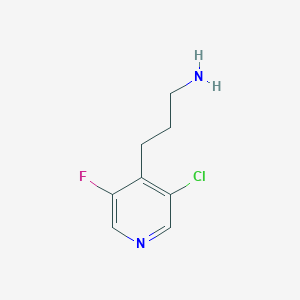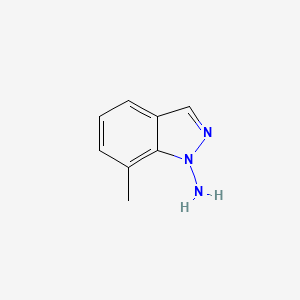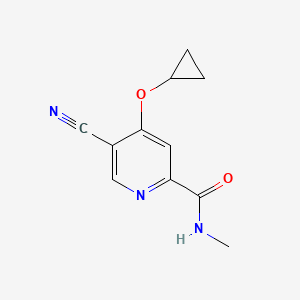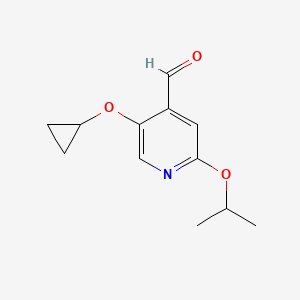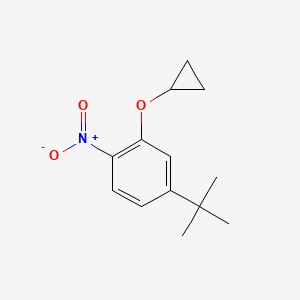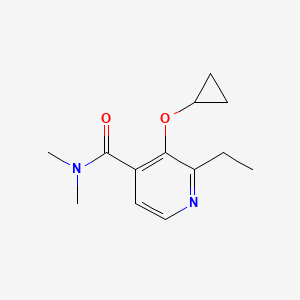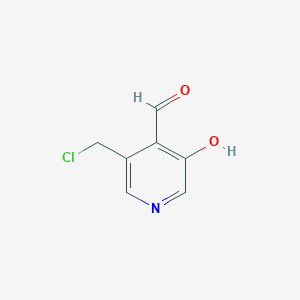
3-(Chloromethyl)-5-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 3-position and a hydroxyl group at the 5-position, along with an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-hydroxyisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-hydroxyisonicotinaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine, typically at room temperature or slightly elevated temperatures.
Major Products
Oxidation: 3-(Chloromethyl)-5-hydroxyisonicotinic acid.
Reduction: 3-(Chloromethyl)-5-hydroxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Chloromethyl)-5-hydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The chloromethyl group can undergo substitution reactions, leading to the formation of new derivatives with different biological activities.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-5-methylpyridine hydrochloride: Similar structure but with a methyl group instead of a hydroxyl group.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Contains a chloromethyl group attached to a benzoyl moiety.
Uniqueness
3-(Chloromethyl)-5-hydroxyisonicotinaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
3-(chloromethyl)-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-1-5-2-9-3-7(11)6(5)4-10/h2-4,11H,1H2 |
InChIキー |
DSALUENRETWJNP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)O)C=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


